molecular formula C21H25FN2O4 B235295 N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide

N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No. B235295
M. Wt: 388.4 g/mol
InChI Key: WRMSCESQAQZSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been shown to have various biochemical and physiological effects.

Mechanism Of Action

N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide acts as a competitive antagonist of the 5-HT2A receptor. This means that it binds to the receptor and prevents the binding of serotonin, which is the natural ligand of the receptor. By blocking the activity of the 5-HT2A receptor, N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide can modulate the physiological processes that are regulated by this receptor.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide are mainly related to its action as a 5-HT2A receptor antagonist. Studies have shown that this compound can modulate various physiological processes, including mood regulation, perception, and cognition. For example, N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide has been shown to reduce the activity of the prefrontal cortex, which is involved in cognitive processes such as working memory and decision-making.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide in lab experiments is its high selectivity for the 5-HT2A receptor. This means that it can be used to study the specific role of this receptor in physiological processes without affecting other receptors. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide. One direction is to further investigate its role in mood regulation and perception. Another direction is to study its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, the development of more water-soluble derivatives of this compound could expand its use in various experimental settings.

Synthesis Methods

The synthesis of N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide involves the reaction of 3-fluoro-4-(1-piperidinyl)aniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification through column chromatography.

Scientific Research Applications

N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a potent and selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is involved in various physiological processes, including mood regulation, perception, and cognition. Therefore, N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide can be used to study the role of the 5-HT2A receptor in these processes.

properties

Product Name

N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide

Molecular Formula

C21H25FN2O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-(3-fluoro-4-piperidin-1-ylphenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H25FN2O4/c1-26-18-11-14(12-19(27-2)20(18)28-3)21(25)23-15-7-8-17(16(22)13-15)24-9-5-4-6-10-24/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,23,25)

InChI Key

WRMSCESQAQZSSH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)F

Origin of Product

United States

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